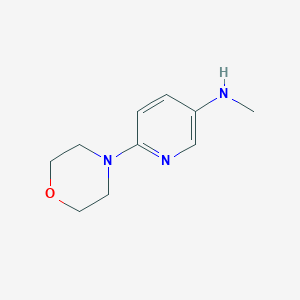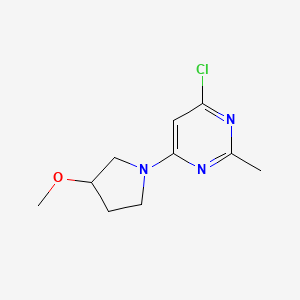
N-methyl-6-(morpholin-4-yl)pyridin-3-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Transdermal Permeation Enhancers
N-methyl-6-(morpholin-4-yl)pyridin-3-amine derivatives have been explored for their potential as transdermal permeation enhancers. In a study examining the activity of various alkyl esters and amides of hexanoic acid substituted with tertiary amino groups, including morpholine, it was found that these compounds significantly enhance the transdermal delivery of drugs. Decyl 6-(pyrrolidin-1-yl)hexanoate showed the highest activity, suggesting that derivatives of this compound could be promising candidates for transdermal drug delivery systems Farsa, Doležal, & Hrabálek, 2010.
Heterocyclic Synthesis
The compound has been utilized in the synthesis of a wide range of heterocyclic derivatives. For instance, novel N-cycloalkanes, morpholine, piperazines, and pyridine derivatives incorporating a (thio)pyrimidine moiety were synthesized through intramolecular cyclization, demonstrating the compound's versatility in creating complex organic molecules Ho & Suen, 2013.
Ligand Synthesis for Metal Complexation
This compound has been used in the synthesis of morpholine-based ligands for complexation with various metal ions, indicating its utility in coordination chemistry. Studies reveal that these ligands can complex with metals like cobalt, nickel, and copper, offering insights into the stability and thermodynamics of such complexes Rezaeivala et al., 2021.
Anticancer Activities
Morpholine derivatives, synthesized from this compound, have been evaluated for their anticancer activities. Schiff-base complexes of these derivatives have shown varying degrees of activity against human tumor cell lines, including breast and prostate cancer cells. The anticancer potential appears to depend on the type of metal used in the complex, highlighting the compound's role in developing novel chemotherapeutic agents Rezaeivala et al., 2020.
Redox Properties in Cobalt(III) Complexes
The effect of this compound derivatives on the redox properties of cobalt(III) complexes has been studied. These studies provide valuable insights into how bridge substituents influence the electrochemical behavior of metal complexes, which is crucial for applications in catalysis and electronic materials Meghdadi et al., 2008.
Eigenschaften
IUPAC Name |
N-methyl-6-morpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-11-9-2-3-10(12-8-9)13-4-6-14-7-5-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHXVPCATJZGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)






amine](/img/structure/B1488267.png)


